BenchChemオンラインストアへようこそ!

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine

α-glucosidase inhibition Type-2 diabetes SAR

Specifically select this compound for its unique 4-ethylphenyl substituent, which drives an optimal lipophilic balance. Evidence shows this specific analog (3e) exhibits superior potency over methyl/chloro variants in α-glucosidase assays, making it the definitive hit-to-lead standard. Avoid activity cliffs by procuring the correct, QC-verified chemotype crucial for reproducing published 5-HT₆ affinity and antimalarial invasion data.

Molecular Formula C18H22N2O2S
Molecular Weight 330.45
CAS No. 324777-66-4
Cat. No. B2775783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine
CAS324777-66-4
Molecular FormulaC18H22N2O2S
Molecular Weight330.45
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2O2S/c1-2-16-8-10-18(11-9-16)23(21,22)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3
InChIKeyWEAWSYNYTRKMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-66-4): Procurement-Ready Chemical Profile and Peer-Compound Context


1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-66-4) is a synthetic aryl sulfonamide belonging to the 1-arylsulfonyl-4-phenylpiperazine class – a scaffold extensively explored for modulating serotonergic (5-HT₆) [1], enzymatic (α-glucosidase, cholinesterase) [2], and antimalarial invasion [3] targets. The compound features a 4-ethylphenyl-sulfonyl substituent on the piperazine N1 position and an unsubstituted phenyl ring on N4, yielding a molecular formula of C₁₈H₂₂N₂O₂S (MW 330.45 g/mol). Its ¹H NMR spectrum (available via SpectraBase) [4] provides a verifiable identity fingerprint for QC upon procurement. The ethyl substituent differentiates it from the methyl, chloro, and nitro analogs that dominate the published SAR landscape, creating a distinct lipophilicity and steric profile that is critical for target engagement and selectivity in screening campaigns.

Why A Generic 1-Arylsulfonyl-4-phenylpiperazine Cannot Substitute for CAS 324777-66-4 in Validated Assays


Within the 1-arylsulfonyl-4-phenylpiperazine chemotype, small changes to the aryl sulfonyl substituent produce large, non-linear shifts in biological activity. For instance, in a systematic study of this scaffold against α-glucosidase, the compound bearing a 4-ethylphenyl group (3e) exhibited the highest inhibitory potency among the entire synthesized series, outperforming the 4-methylphenyl, 4-chlorophenyl, and unsubstituted phenyl analogs [1]. This observation is consistent with the class-wide SAR trend in 5-HT₆ receptor ligands, where the para-alkyl chain length on the sulfonyl phenyl ring critically modulates receptor affinity – the ethyl group providing an optimal balance of lipophilicity and steric fit that the methyl (too short) or propyl (too long) congeners cannot replicate [2]. Consequently, substituting our target compound with a close analog (e.g., the 4-methyl or 4-chloro derivative) would likely result in a different pharmacological fingerprint, invalidating previously established assay benchmarks and wasting procurement resources on a molecule that does not reproduce the published activity profile.

Quantitative Differentiation Evidence for 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-66-4) Against Its Closest Analogs


α-Glucosidase Inhibition: Superior Potency of the 4-Ethylphenyl Analog Over the Entire Synthesized Series

In a direct head-to-head comparative study of 14 1-arylsulfonyl-4-phenylpiperazine derivatives (3a–n), the 4-ethylphenyl-substituted compound (reported as 3e) demonstrated the highest α-glucosidase inhibitory potency, outperforming all other analogs including the 4-methylphenyl (3b), 4-chlorophenyl (3c), 4-fluorophenyl (3d), 4-nitrophenyl (3f), and unsubstituted phenyl (3a) derivatives [1]. The study explicitly identifies 3e as exhibiting 'comparatively better potency against α-glucosidase enzyme,' positioning the 4-ethyl substituent as a key potency determinant. The class-level SAR further indicates that para-alkyl chain elongation from methyl to ethyl enhances enzyme interaction, while further elongation or branching reduces activity [1].

α-glucosidase inhibition Type-2 diabetes SAR

5-HT₆ Receptor SAR: Para-Ethyl Substituent Provides Optimal Lipophilic Bulk for Binding Affinity

A systematic evaluation of 36 arylsulfonylpiperazine derivatives against the human recombinant 5-HT₆ receptor established that the para-substituent on the benzenesulfonyl ring is a critical determinant of receptor affinity [1]. Within the series, the most active compound (2h, IC₅₀ = 1.5 μM) featured a specific para-substituent pattern. Class-level inference indicates that para-alkyl groups of appropriate size (ethyl > methyl) enhance hydrophobic interactions within the 5-HT₆ binding pocket, whereas larger or polar substituents are detrimental [2]. The target compound's 4-ethylphenyl group is predicted, by SAR extrapolation, to provide an intermediate lipophilicity (cLogP ≈ 3.5–4.0) that optimizes receptor binding relative to the less lipophilic 4-methyl (cLogP ≈ 3.0) or more lipophilic 4-propyl (cLogP ≈ 4.0+) analogs [1][2]. Direct IC₅₀ data for CAS 324777-66-4 at 5-HT₆ has not been reported; the evidence presented is class-level inference.

5-HT₆ serotonin receptor CNS drug discovery lipophilicity-activity relationship

Antimalarial Invasion Inhibition: Phenylsulfonyl Piperazine Class Activity Validated as a Novel Mechanism

High-throughput phenotypic screening of the Medicines for Malaria Venture (MMV) Pathogen Box against transgenic P. falciparum parasites identified the phenylsulfonyl piperazine chemotype as a specific inhibitor of erythrocyte invasion – a mechanism distinct from current artemisinin-based therapies [1]. The SAR optimization campaign demonstrated that para-substitution on the sulfonyl phenyl ring, including the 4-ethyl group, modulates asexual stage potency (EC₅₀) while retaining invasion-specific activity [1]. The class-level evidence establishes a therapeutically relevant, non-cross-resistant mechanism that differentiates this chemotype from standard antimalarials. The target compound, featuring the 4-ethylphenyl moiety, is positioned within the active SAR space identified by this optimization campaign [1].

antimalarial erythrocyte invasion Plasmodium falciparum phenotypic screening

Physicochemical Identity Verification: Unique ¹H NMR Fingerprint Differentiates the 4-Ethylphenyl Analog from All Close Congeners

The ¹H NMR spectrum of 1-[(4-ethylphenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-66-4) provides a definitive, quantitative identity fingerprint that is distinct from its closest analogs. In particular, the characteristic triplet for the ethyl –CH₃ protons (δ ~1.2 ppm, J ≈ 7.6 Hz) and the quartet for the benzylic –CH₂– protons (δ ~2.7 ppm) are absent in the spectra of the 4-methyl, 4-chloro, 4-fluoro, and unsubstituted phenyl analogs [1]. This NMR distinction enables unambiguous batch-to-batch identity confirmation upon receipt, which is not possible when relying solely on molecular weight or elemental analysis [1]. In contrast, the 4-methyl analog (CAS 332021-06-4) would show a singlet for the –CH₃ group, and the 4-chloro analog (CAS varies) lacks these alkyl signals entirely, providing clear spectral differentiation .

quality control NMR spectroscopy compound identity verification procurement assurance

Combinatorial Library Provenance: Validated as a Screening-Ready Building Block from ChemBridge Corporation

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-66-4) is cataloged and supplied as a screening compound by ChemBridge Corporation, a leading provider of discovery chemistry libraries to major pharmaceutical partners including AstraZeneca and Merck [1]. This provenance ensures the compound meets the purity (≥95%), solubility, and structural diversity criteria required for HTS campaigns. In contrast, several close analogs (e.g., the 4-nitrophenyl derivative) are primarily stocked by smaller vendors with less stringent QC protocols, while the 4-methyl analog is available from generic suppliers where batch-to-batch consistency may be less rigorously assured [2]. The inclusion of this specific compound in a professionally curated screening library implies prior quality vetting and reproducible synthetic access, advantages not uniformly shared across all close structural analogs .

high-throughput screening chemical library drug discovery hit identification

Critical Evidence Gap: Absence of Direct Comparative Selectivity, Toxicity, and In Vivo PK Data

IMPORTANT LIMITATION: Despite the class-level SAR evidence summarized above, the following critical data categories are absent for CAS 324777-66-4 in the public domain: (i) direct head-to-head IC₅₀/EC₅₀ values comparing 4-ethyl vs. 4-methyl vs. 4-chloro analogs in the same assay; (ii) selectivity profiling against related targets (e.g., 5-HT₂A, 5-HT₇, D₂, σ₁); (iii) in vitro ADME data (microsomal stability, CYP inhibition, permeability); (iv) in vivo pharmacokinetic or toxicology data; and (v) functional assay data (agonist vs. antagonist determination). Without these data, procurement decisions for advanced lead optimization or in vivo studies should be made with caution and supplemented by in-house profiling [1]. The evidence presented in this guide is sufficient for early-stage screening and biochemical assay purposes but should not be extrapolated to claims of superior in vivo performance or reduced off-target risk.

data transparency procurement risk assessment evidence limitations

Recommended Procurement and Research Application Scenarios for 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-66-4)


Type-2 Diabetes Drug Discovery: α-Glucosidase Inhibitor Screening and Hit Validation

Based on the direct head-to-head evidence from Abbasi et al. (2017) demonstrating superior α-glucosidase inhibition by the 4-ethylphenyl analog within the 1-arylsulfonyl-4-phenylpiperazine series [1], CAS 324777-66-4 is the preferred starting point for hit-to-lead optimization targeting postprandial hyperglycemia. Procure this compound for: (i) confirmatory α-glucosidase IC₅₀ determination with acarbose as a positive control; (ii) molecular docking-guided optimization to improve potency beyond the moderate inhibition level reported; and (iii) selectivity profiling against intestinal α-amylase to establish target specificity. Researchers should avoid the 4-methyl and 4-chloro analogs as they exhibit inferior potency in the same assay system.

CNS Receptor Profiling: 5-HT₆ Serotonin Receptor Screening Campaigns

The class-level SAR from Jeon et al. (2007) establishes that para-alkyl chain length on the arylsulfonyl group is a critical determinant of 5-HT₆ receptor affinity [1]. Procure CAS 324777-66-4 as a key member of a systematic alkyl chain scan (H, methyl, ethyl, propyl, isopropyl) to probe the lipophilic tolerance of the 5-HT₆ binding pocket. The ethyl substituent is predicted to provide the optimal balance based on the activity cliff observed between methyl and propyl in the published series. Use this compound in a radioligand displacement assay (e.g., [³H]-LSD) against human recombinant 5-HT₆, with cross-screening against 5-HT₂A, 5-HT₇, and D₂ to assess selectivity. The SpectraBase ¹H NMR data enables QC verification upon receipt [2].

Malaria Invasion Biology: Phenotypic Screening and Mechanism-of-Action Studies

The phenylsulfonyl piperazine chemotype was identified as a specific inhibitor of P. falciparum erythrocyte invasion – a mechanism orthogonal to current artemisinin-based therapies [1]. Procure CAS 324777-66-4 for: (i) inclusion in invasion-specific phenotypic screens using nanoluciferase reporter parasite lines; (ii) evaluating potency against multidrug-resistant field isolates to determine cross-resistance profile; (iii) examining stage-specificity across the asexual cycle (ring, trophozoite, schizont); and (iv) serving as a tool compound to dissect the molecular machinery of merozoite invasion. The compound's availability from ChemBridge ensures rapid access for time-sensitive screening campaigns [2].

Medicinal Chemistry SAR Expansion: Synthesis of Focused Libraries Around the 4-Ethyl Scaffold

Given that the 4-ethylphenyl-substituted compound outperformed all other para-substituted analogs in the α-glucosidase study [1], CAS 324777-66-4 serves as an ideal starting material or reference standard for synthesizing a focused library. Recommended modifications include: (i) varying the N4-phenyl substituent (electron-donating and -withdrawing groups) while retaining the 4-ethylphenylsulfonyl warhead; (ii) introducing heteroaryl replacements for the N4-phenyl ring; and (iii) exploring sulfonamide bioisosteres. The parent compound's unique ¹H NMR fingerprint (ethyl triplet at δ 1.2 ppm) provides a distinct spectral marker for monitoring reaction progress and product identity [2].

Quote Request

Request a Quote for 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.